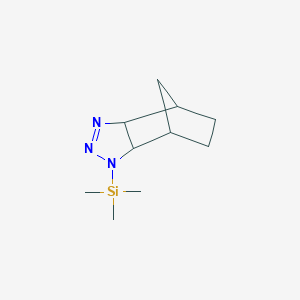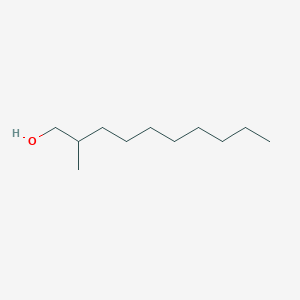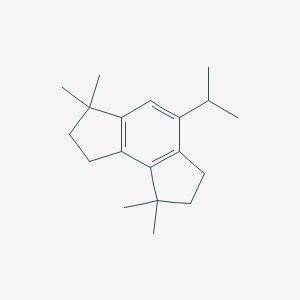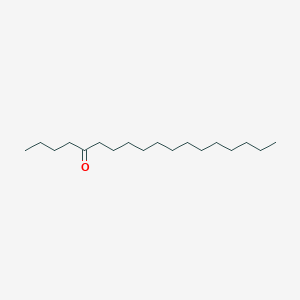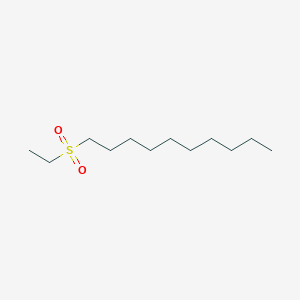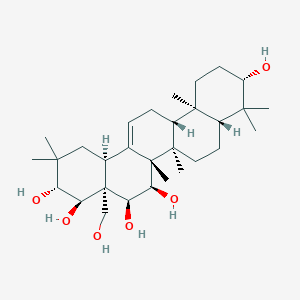
Benzothiazole, 2-(1-methylpropyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole, 2-(1-methylpropyl)-(9CI) is a chemical compound that belongs to the benzothiazole family. It is used in various scientific research applications due to its unique properties and characteristics. This compound is synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments are well studied.
Mécanisme D'action
The mechanism of action of Benzothiazole, 2-(1-methylpropyl)-(9CI) is not well understood. However, it is believed to act as a nucleophile and a Lewis base due to the presence of the nitrogen and sulfur atoms in its structure. It can also act as a ligand for metal ions, forming stable complexes.
Effets Biochimiques Et Physiologiques
Benzothiazole, 2-(1-methylpropyl)-(9CI) has been reported to have various biochemical and physiological effects. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. It has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
Benzothiazole, 2-(1-methylpropyl)-(9CI) has several advantages in lab experiments. It is easy to synthesize, and its properties can be easily modified by changing the substituents on its structure. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the research on Benzothiazole, 2-(1-methylpropyl)-(9CI). One direction is to explore its potential as a ligand for metal ions, as it has been shown to form stable complexes. Another direction is to investigate its potential as a fluorescent dye, as it has been used in the synthesis of fluorescent materials. Furthermore, exploring its potential as a drug candidate for various diseases could also be a future direction for research.
Méthodes De Synthèse
Benzothiazole, 2-(1-methylpropyl)-(9CI) is synthesized using different methods, including the reaction of o-aminobenzonitrile with isobutyl bromide in the presence of potassium carbonate, and the reaction of o-aminobenzonitrile with isobutyl bromide in the presence of sodium methoxide. The yield of the product depends on the reaction conditions, including the temperature, time, and the amount of reactants used.
Applications De Recherche Scientifique
Benzothiazole, 2-(1-methylpropyl)-(9CI) is used in various scientific research applications, including drug discovery, organic synthesis, and material science. It is used as a starting material for the synthesis of various biologically active compounds, including antitumor agents, antimicrobial agents, and anti-inflammatory agents. It is also used in the synthesis of fluorescent dyes, polymers, and other materials.
Propriétés
Numéro CAS |
17626-87-8 |
|---|---|
Nom du produit |
Benzothiazole, 2-(1-methylpropyl)-(9CI) |
Formule moléculaire |
C11H13NS |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
2-butan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3 |
Clé InChI |
ZTINYSSZVASPQX-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=NC2=CC=CC=C2S1 |
SMILES canonique |
CCC(C)C1=NC2=CC=CC=C2S1 |
Synonymes |
Benzothiazole, 2-(1-methylpropyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



